The therapeutic activity of BET bromodomain inhibition has been explored in the context of cancer treatment. Brd4, a BET protein, is involved in recruiting transcriptional regulatory complexes to acetylated chromatin, and its inhibition has shown promise in models of cancer, such as acute myeloid leukemia, multiple myeloma, and Burkitt's lymphoma1 3. This suggests that brominated compounds with the ability to inhibit BET proteins could have applications in cancer therapeutics.
In the field of immunology, 1-Bromopropane was studied for its effects on cyclooxygenase-2 (COX-2) expression in murine macrophages. The study found that 1-Bromopropane up-regulates COX-2 expression via NF-κB and C/EBP activation, which are important pathways in the inflammatory response4. Although 1-Bromohexadecane-1,1,2,2-d4 is not the same compound, it is possible that brominated compounds could share similar properties in modulating inflammatory pathways.
Bromocriptine, a sympatholytic D2-dopamine agonist, has been approved for the treatment of type 2 diabetes. It works by augmenting hypothalamic dopamine levels and inhibiting sympathetic tone within the central nervous system, leading to a reduction in postmeal plasma glucose levels5. This demonstrates the potential for brominated compounds to be used in the management of metabolic diseases.
The psychoactivity of brominated amphetamines, such as 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA), has been documented along with their toxic effects. The study provides insights into the dosage, chemical properties, and analytical methods for such compounds6. While 1-Bromohexadecane-1,1,2,2-d4 is structurally different, the analysis of brominated psychoactive substances could inform forensic and toxicological applications of brominated compounds.
1-Bromohexadecane-1,1,2,2-d4 is a deuterated derivative of 1-bromohexadecane, where the hydrogen atoms at positions 1, 1, 2, and 2 are replaced with deuterium atoms. This compound is significant in various scientific applications, particularly in studies involving isotopic labeling and tracing mechanisms in chemical reactions.
The compound can be sourced from various chemical suppliers such as TCI Chemicals and Sigma-Aldrich, which provide high-purity samples suitable for research purposes. Its Chemical Abstracts Service Registry Number is 112-82-3, indicating its recognized identity in chemical databases.
1-Bromohexadecane-1,1,2,2-d4 falls under the category of organic halides and specifically belongs to the class of alkyl bromides. It is utilized primarily in synthetic organic chemistry and analytical chemistry due to its unique isotopic properties.
The synthesis of 1-bromohexadecane-1,1,2,2-d4 typically involves the bromination of hexadecane using deuterated reagents. One common method includes:
The synthesis may utilize solvents such as toluene or acetonitrile to facilitate the reaction. The reaction conditions (temperature, time) are critical for achieving high yields and purity levels. For instance, a typical procedure might involve refluxing for several hours at temperatures around 70 °C.
The molecular formula for 1-bromohexadecane-1,1,2,2-d4 is C16H29BrD4. The structure consists of a long hydrocarbon chain (hexadecane) with a bromine atom attached to one end and deuterium atoms at specified positions.
1-Bromohexadecane-1,1,2,2-d4 can participate in various nucleophilic substitution reactions typical of alkyl halides. These include:
The reactivity of this compound is influenced by the presence of deuterium; this can affect kinetic isotope effects in reactions where bond breaking occurs.
The mechanism by which 1-bromohexadecane-1,1,2,2-d4 reacts typically involves:
Kinetic studies can reveal differences in reaction rates when comparing this compound with its non-deuterated counterparts due to the heavier mass of deuterium.
1-Bromohexadecane-1,1,2,2-d4 is primarily used for:
1-Bromohexadecane-1,1,2,2-d₄ is a deuterium-labeled alkyl halide with the systematic IUPAC name 1-bromo-1,1,2,2-tetradeuteriohexadecane. Its molecular formula is C₁₆D₄H₂₉Br, reflecting selective deuteration at the C1 and C2 positions, with a molecular weight of 309.36 g/mol [1] [7]. The CAS registry number 1219805-65-8 uniquely identifies this isotopologue, distinguishing it from the unlabeled analog (1-bromohexadecane, CAS 112-82-3) [1] [10]. Key spectral identifiers include:
Structurally, the compound features a normal hexadecyl chain (C3–C16) but incorporates four deuterium atoms at positions C1 and C2. This modification preserves the linear alkyl geometry while altering vibrational frequencies and bond energies critical for spectroscopic detection. Commercial specifications typically list a minimum isotopic purity of 98 atom % D and chemical purity >98%, often supplied in neat liquid form [1].
Table 1: Molecular Characteristics of 1-Bromohexadecane-1,1,2,2-d₄
Property | Value |
---|---|
CAS Number | 1219805-65-8 |
Molecular Formula | C₁₆D₄H₂₉Br |
Molecular Weight | 309.36 g/mol |
IUPAC Name | 1-bromo-1,1,2,2-tetradeuteriohexadecane |
Unlabeled Analog (CAS) | 112-82-3 |
Isotopic Purity | ≥98 atom % D |
Chemical Purity | ≥98% |
Deuterated alkyl halides like 1-bromohexadecane-1,1,2,2-d₄ serve as indispensable probes in mechanistic and kinetic studies due to deuterium's non-radioactive nature and significant mass difference compared to hydrogen (2.014 vs. 1.008 amu). This mass disparity leads to the kinetic isotope effect (KIE), where C–D bonds cleave slower than C–H bonds due to lower zero-point vibrational energy. In E2 elimination reactions, for example, deuterium substitution adjacent to a leaving group elevates activation energies, reducing reaction rates by up to 7-fold and providing insights into reaction pathways [5].
Beyond kinetics, deuterium labeling enables precise molecular tracing in complex systems:
Table 2: Applications of Deuterated Alkyl Halides in Research
Application Domain | Role of Deuterated Alkyl Halides |
---|---|
Reaction Mechanism Studies | Quantification of kinetic isotope effects (KIEs) in elimination/substitution reactions |
Surface Science | SFG spectroscopic probes for surfactant monolayer conformation and dynamics |
Pharmaceutical Synthesis | Precursors for metabolically stabilized deuterated APIs |
Membrane Biophysics | Deuterium MRI/NMR contrast agents for lipid bilayer dynamics |
The evolution of deuterated alkyl bromides parallels advances in isotopic labeling techniques and surfactant science. Early deuterium incorporation relied on stoichiometric metal reductants (e.g., LiAlD₄) or exchange reactions under acidic conditions, which suffered from low selectivity and functional group incompatibility [3]. The 1960s–1980s saw breakthroughs in NMR methodologies, where quadrupolar relaxation studies of ions like ³⁵Cl⁻ revealed hydrophobic interactions with alkyl chains. For example, large relaxation effects observed with tetraalkylammonium counterions demonstrated direct anion binding to nonpolar moieties—a phenomenon foundational to understanding Hofmeister effects in surfactant assemblies [6].
Deuterated surfactants gained prominence in the 1990s with SFG spectroscopy. Pioneering work on perdeuterated cetyltrimethylammonium bromide (d-CTAB) enabled molecular-level characterization of surfactant films at interfaces, revealing gauche defects and chain ordering under compression [4]. However, selective deuteration (e.g., at α,β-positions) remained challenging until modern electrochemical methods emerged.
Recent innovations in electroreductive deuteration use D₂O as an economical deuterium source and electricity as a clean reductant. This method achieves near-quantitative D-incorporation (>98%) in unactivated alkyl bromides, including long-chain analogs like 1-bromohexadecane-d₄, within minutes under high-current conditions (500 mA) [3] [8]. Such advances have expanded access to bespoke deuterated building blocks for:
Table 3: Evolution of Deuterated Alkyl Bromide Synthesis Methods
Era | Method | Limitations | Advances |
---|---|---|---|
1960s–1980s | Stoichiometric reduction (e.g., LiAlD₄) | Low functional group tolerance; over-reduction risks | Enabled first deuterated hydrocarbon synthesis |
1990s–2000s | H/D exchange catalysis | Low regioselectivity; acid-sensitive substrates | Catalytic deuteration of activated sites |
2020s | Electrochemical reduction (D₂O source) | Requires optimized electrodes/catalysts | Broad substrate scope; 99% D-incorporation; scalable to gram quantities |
This compound exemplifies the synergy between fundamental isotopic chemistry and applied materials science, serving as both a mechanistic probe and a precursor for advanced functional materials.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: